

Spectroscopic Profile of METHYL 3-(THIEN-2-YL)ACRYLATE: A Technical Guide

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Compound of Interest

Compound Name: **METHYL 3-(THIEN-2-YL)ACRYLATE**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 3-(thien-2-yl)acrylate**, a molecule of interest in various chemical research domains. This document details available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate structural elucidation and characterization. Experimental protocols for these analytical techniques are also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(E)-methyl 3-(thien-2-yl)acrylate**. While a complete experimental dataset for the 2-thienyl isomer can be challenging to consolidate from public domains, the following data has been compiled from available resources and is supplemented with data from its close structural isomer, **(E)-methyl 3-(thiophen-3-yl)acrylate**, for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data of **(E)-methyl 3-(thiophen-3-yl)acrylate**

Solvent: CDCl₃, Frequency: 400 MHz[1]

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
3.80	s	-	3H	OCH_3
6.27	d	16.0	1H	Vinylic H
7.29-7.34	m	-	2H	Thiophene H
7.50	d	1.6	1H	Thiophene H
7.68	d	16.0	1H	Vinylic H

Table 2: ^{13}C NMR Spectroscopic Data of (E)-methyl 3-(thiophen-3-yl)acrylate

Solvent: CDCl_3 , Frequency: 100.6 MHz[1]

Chemical Shift (δ , ppm)	Assignment
52.1	OCH_3
117.7	Vinylic CH
125.4	Thiophene CH
127.4	Thiophene CH
128.6	Thiophene CH
137.8	Thiophene C
138.7	Vinylic CH
168.1	C=O

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of (E)-methyl 3-(thiophen-3-yl)acrylate[1]

Technique	Parameter	Value
HRMS (ESI+)	Calculated m/z for [C ₈ H ₈ O ₂ S+H] ⁺	169.0318
Found m/z		168.0243

Table 4: Predicted Infrared (IR) Spectroscopic Data for Methyl 3-(thien-2-yl)acrylate

Based on typical values for similar structures.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic/vinylic)
~2950	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1630	Strong	C=C stretch (alkene)
~1310, ~1170	Strong	C-O stretch (ester)
~980	Strong	=C-H bend (trans-alkene)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Quantity: For ¹H NMR, accurately weigh 5-25 mg of the **methyl 3-(thien-2-yl)acrylate** sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.
- Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent does not have signals that overlap with the analyte peaks.

- Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
- Filtration: To remove any particulate matter which can affect spectral quality, filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
- Standard: An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.

Data Acquisition:

- The NMR spectrometer is tuned to the appropriate nucleus (^1H or ^{13}C).
- The sample is placed in the magnet and the field is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve homogeneity and improve resolution.
- Data is acquired using appropriate pulse sequences and parameters, such as the number of scans and relaxation delay.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric contributions.
- Sample Application: Place a small drop of liquid **methyl 3-(thien-2-yl)acrylate** directly onto the center of the ATR crystal.
- Pressure Application: If a solid sample is being analyzed, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. For a liquid, this step is generally not necessary.

Data Acquisition:

- The IR spectrum is recorded, typically within the range of $4000\text{-}400\text{ cm}^{-1}$.

- To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.
- After the measurement, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[2]

Mass Spectrometry (MS)

Sample Preparation and Introduction (Electron Ionization - EI with GC-MS):

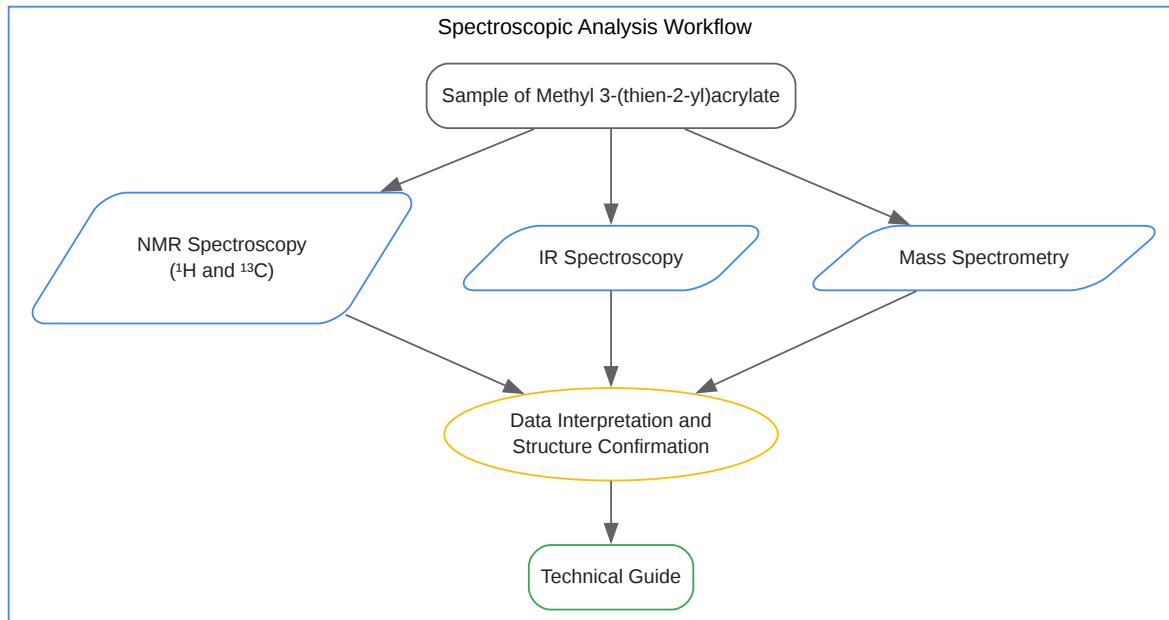
- Sample Preparation: Prepare a dilute solution of **methyl 3-(thien-2-yl)acrylate** in a volatile organic solvent (e.g., dichloromethane or methanol).
- Injection: Inject a small volume (e.g., 1 μ L) of the solution into the gas chromatograph (GC). The GC will vaporize the sample and separate it from the solvent and any impurities.[2]

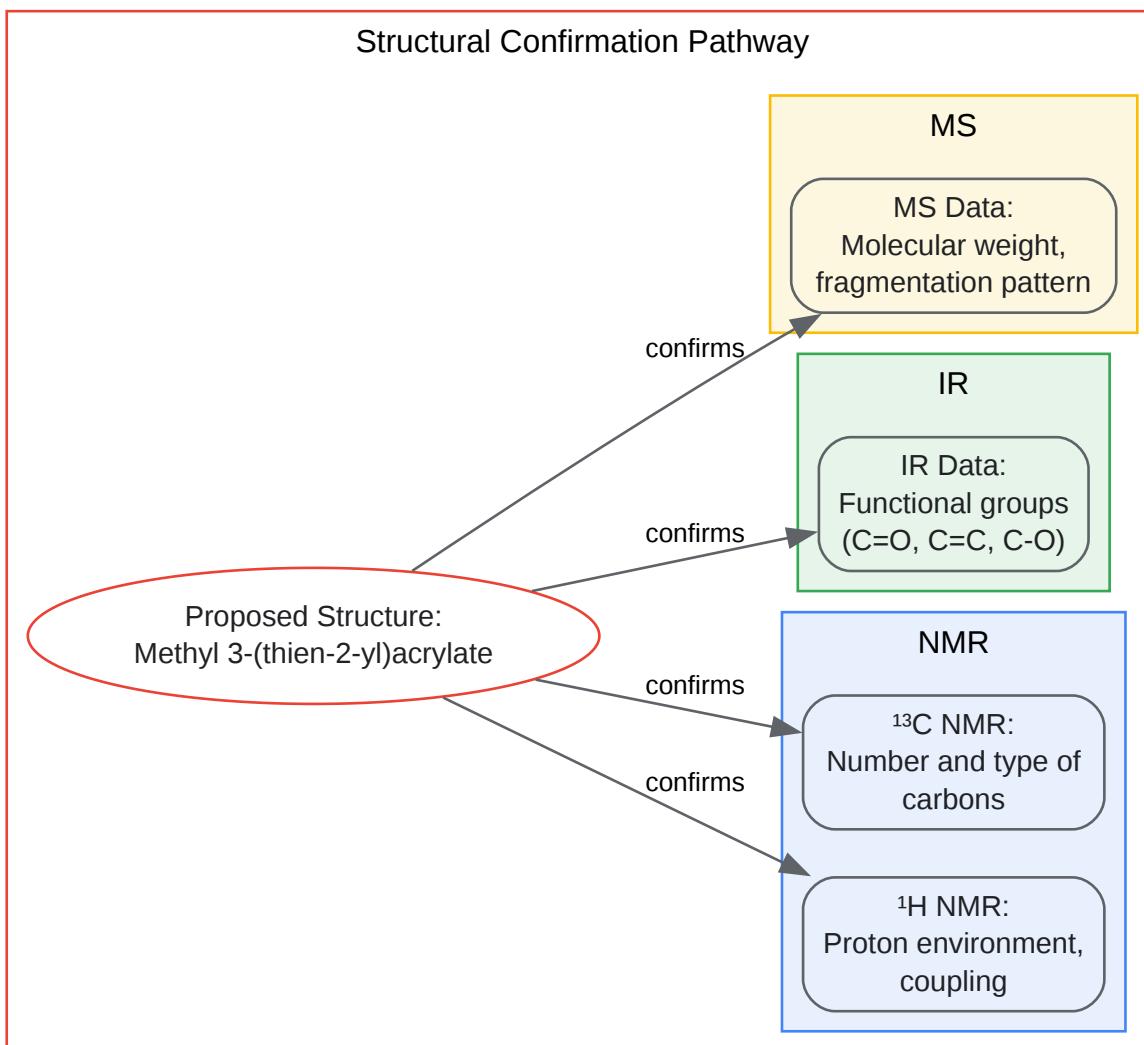
Data Acquisition:

- Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: A detector records the abundance of each ion, generating a mass spectrum that displays the relative intensity of the molecular ion and its fragment ions.

Visualizations

Logical Workflow for Spectroscopic Analysis





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